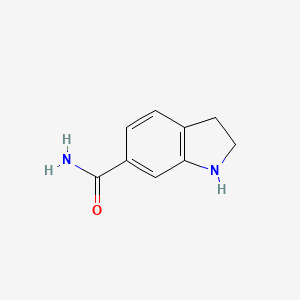

Indoline-6-carboxamide

Description

Significance of the Indole (B1671886)/Indoline (B122111) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govijpsr.com Its unique chemical properties and ability to mimic peptide structures allow it to bind to a wide variety of enzymes and receptors, making it a "privileged structure" for developing novel therapeutic agents. chula.ac.th The versatility of the indole nucleus is demonstrated by its presence in numerous natural products, alkaloids, and essential biomolecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.combohrium.com

The significance of the indole and its reduced form, indoline, is underscored by their incorporation into a multitude of commercially available drugs with diverse therapeutic applications. ijpsr.combohrium.com These applications span a wide range of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.com The indole framework's ability to interact with various biological targets, such as protein kinases, has made it a particularly attractive scaffold for the development of anticancer drugs. mdpi.com Researchers are continually drawn to the indole scaffold due to its proven success and the potential for discovering new drugs with novel mechanisms of action. nih.govresearchgate.net The wide-ranging biological activities reported for indole derivatives include:

Antimicrobial chula.ac.thresearchgate.net

Antiviral (including anti-HIV) nih.govresearchgate.net

Anti-inflammatory nih.gov

Antitubercular chula.ac.th

Antimalarial researchgate.net

Antidiabetic nih.gov

Neuroprotective and Anti-Alzheimer's nih.gov

The carboxamide group, particularly at positions 2 and 3 of the indole ring, is a key functional group that enhances the inhibitory properties of these compounds. nih.gov The presence of the carboxamide moiety facilitates the formation of hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.govresearchgate.net

Overview of Key Research Trajectories for Indoline-6-carboxamide and Related Analogs

Research into this compound and its analogs is multifaceted, exploring their potential across several therapeutic areas. A primary focus has been on their development as targeted agents for cancer and neurodegenerative diseases.

Anticancer Research: Derivatives of the related indole-6-carboxylic acid have been synthesized and investigated as multi-target antiproliferative agents. nih.gov Two distinct series of these derivatives have been developed: one targeting the Epidermal Growth Factor Receptor (EGFR) and another targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are often overexpressed in various cancers. nih.gov In these studies, the presence of an aryl or heteroaryl fragment attached to a linker was found to be crucial for anti-tumor activity. nih.govresearchgate.net

For instance, specific hydrazone derivatives of indole-6-carboxylic acid were designed to target EGFR, while oxadiazole derivatives were aimed at VEGFR-2. nih.gov Docking studies confirmed their binding patterns, and cytotoxicity assays against cancer cell lines like HCT-116, HeLa, and HT-29 demonstrated their antiproliferative effects. nih.gov Certain compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov

Table 1: Research on Indole-6-Carboxylic Acid Derivatives as Anticancer Agents

| Compound Type | Target | Key Findings |

|---|---|---|

| Hydrazone Derivatives | EGFR | Showed significant antiproliferation activity and induced apoptosis. nih.gov |

Cholinesterase Inhibition for Alzheimer's Disease: In the context of neurodegenerative disorders, novel 4-amino-1H-indole-6-carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net Researchers evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the pathology of the disease. researchgate.net Several synthesized compounds displayed potent in vitro inhibitory activity against both enzymes, with some showing potency comparable to the standard drug, rivastigmine. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of 4-amino-1H-indole-6-carboxamide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 7k | AChE | 1.10±0.04 researchgate.net |

| BuChE | 1.32±0.12 researchgate.net | |

| Compound 7o | AChE | 0.89±0.03 researchgate.net |

| BuChE | 0.96±0.12 researchgate.net |

Antiparasitic and Antimicrobial Applications: The broader indoline carboxamide scaffold has also been explored for its activity against parasites. Indoline-2-carboxamide analogs have shown potent, sub-nanomolar activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. acs.org While these specific derivatives differ in their substitution pattern from this compound, the research highlights the critical role of the carboxamide group in engaging with biological targets, likely through hydrogen bonding with protease active sites. acs.org Furthermore, derivatives have been shown to inhibit essential bacterial enzymes, indicating potential as antimicrobial agents. vulcanchem.com

Other Applications: The parent structure, indole-6-carboxylic acid, has also been used in materials science. It has been copolymerized with 2,2′-bithiophene to create electrochromic films, which have potential applications in high-contrast electrochromic devices. mdpi.com

The synthesis of these compounds often starts from functionalization of the indoline or indole core, for example, through electrophilic aromatic substitution to introduce groups at specific positions. vulcanchem.com The carboxamide itself is typically formed by coupling the corresponding carboxylic acid with an amine using standard peptide coupling agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZOAPSTTZIFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158761-65-9 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indoline 6 Carboxamide and Derivatives

Established Reaction Pathways for Indole (B1671886) and Indoline (B122111) Core Synthesis

Traditional methods for synthesizing the indole scaffold remain pivotal for accessing precursors to indoline-6-carboxamide. These pathways often focus on building the bicyclic indole structure, which can then be functionalized or reduced to the desired indoline.

The Leimgruber–Batcho indole synthesis is a highly effective and versatile method for creating substituted indoles. clockss.orgjournalijar.com This two-step process begins with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. clockss.orgtandfonline.com The subsequent and crucial step is the reductive cyclization of this intermediate to form the indole ring. clockss.org

This reduction can be accomplished using various reagents and conditions, including:

Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. clockss.org

Chemical reduction with reagents like iron in acetic acid or sodium dithionite. clockss.org

A key advantage of the Leimgruber-Batcho synthesis is its ability to accommodate a wide range of substituents on the starting o-nitrotoluene, allowing for the preparation of specifically functionalized indoles. clockss.org For instance, starting with a suitably substituted 2-nitrotoluene, one can synthesize an indole-6-carboxylic acid derivative, a direct precursor for this compound. The reaction has been adapted for one-pot procedures, enhancing its efficiency and yield while reducing reaction times. journalijar.com

Beyond the Leimgruber-Batcho method, various other cyclization reactions are fundamental to indole synthesis. researchgate.netrsc.org The Fischer indole synthesis, for example, is a classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org While powerful, controlling regioselectivity to specifically obtain 6-substituted indoles can be challenging and may require specifically substituted phenylhydrazines. clockss.org

Reductive cyclization of o-nitrostyrenes, a key step in the Leimgruber-Batcho pathway, is also a broader strategy. beilstein-journals.org Different catalytic systems, including those based on iron, ruthenium, or rhodium, can be employed under carbon monoxide pressure to achieve this transformation. beilstein-journals.org Another approach involves the palladium-catalyzed cyclization of 2-alkynylanilines, which can be tailored to produce various substituted indoles. mdpi.com

An alternative to building the ring system with the desired group already in place is the direct functionalization of a pre-existing indole or indoline molecule. This is a common strategy for synthesizing this compound, often starting from indole-6-carboxylic acid. cymitquimica.comchemimpex.com

The carboxylic acid group at the C6 position is a versatile handle for chemical modification. cymitquimica.com It can be converted into a carboxamide through standard amide coupling reactions. This typically involves activating the carboxylic acid with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of an amine source, such as ammonia, to form the primary carboxamide. vulcanchem.com This direct amidation is a key step in producing the final target compound.

Recent advances have also focused on the direct C-H functionalization of the indole ring at the C6 position, although this remains a more complex challenge due to the inherent reactivity of other positions like C2 and C3. nih.govchim.it

Further diversification of the indole and indoline scaffold can be achieved through reactions like methylation and amination. For example, indole-6-carboxylic acid can first be converted to its methyl ester, methyl 1H-indole-6-carboxylate, by reacting it with methyl iodide in the presence of a base like potassium carbonate. This esterification can achieve high yields, often between 83% and 87%.

The resulting ester can then undergo further functionalization, such as amination at other positions on the indole ring, to create more complex derivatives. These strategies are crucial for building a library of substituted indole compounds for various research applications.

Table 1: Selected Reagents in Indole and Indoline Synthesis

| Reagent/Catalyst | Role | Typical Reaction | Reference(s) |

| Dimethylformamide dimethyl acetal (DMFDMA) | Condensation Agent | Leimgruber-Batcho Synthesis | clockss.orgjournalijar.com |

| Palladium on Carbon (Pd/C) | Reduction Catalyst | Reductive Cyclization | clockss.orgtandfonline.com |

| Iron (Fe) in Acetic Acid | Reducing Agent | Reductive Cyclization | clockss.org |

| HATU / EDCI | Amide Coupling Agents | Amidation of Carboxylic Acids | vulcanchem.com |

| Methyl Iodide / K₂CO₃ | Methylating Agents | Esterification of Carboxylic Acids |

Advanced Synthetic Approaches to Indoline and Indole Carboxamides

Modern synthetic chemistry offers more sophisticated tools for constructing the indoline and indole carboxamide framework, often providing greater efficiency, selectivity, and functional group tolerance.

A powerful modern technique for synthesizing the indoline ring is the palladium-catalyzed intramolecular C-H amination. organic-chemistry.orgnih.gov This method involves creating a β-arylethylamine substrate, which contains an amine tethered to a benzene (B151609) ring. organic-chemistry.org In the presence of a palladium catalyst, the C-H bond on the aromatic ring ortho to the ethylamine (B1201723) group is activated, and a new carbon-nitrogen bond is formed, closing the five-membered ring to create the indoline structure. organic-chemistry.org

This reaction offers several advantages:

High Efficiency: It often proceeds with low catalyst loadings and under mild conditions. organic-chemistry.org

Direct C-H Activation: It avoids the need to pre-functionalize the aromatic ring with a leaving group (like a halide), making the synthetic route more atom-economical. organic-chemistry.org

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on the substrate. organic-chemistry.org

To facilitate the reaction, the amine is often protected with a directing group, such as a picolinamide (B142947) (PA) group. organic-chemistry.org This group helps to position the palladium catalyst near the target C-H bond, ensuring regioselectivity. The directing group can be removed after the indoline ring has been formed. organic-chemistry.org While specific examples leading directly to C6-carboxamide substituted indolines are specialized, this methodology is highly adaptable for preparing variously substituted indoline cores that can be further elaborated. thieme-connect.deacs.org

Table 2: Comparison of Synthetic Approaches

| Methodology | Core Strategy | Key Advantages | Common Starting Materials |

| Leimgruber-Batcho Synthesis | Reductive cyclization of a nitrostyrene (B7858105) intermediate | High versatility, good for substituted indoles | o-Nitrotoluenes |

| Functionalization of Indole | Modification of a pre-formed indole ring | Direct, straightforward for final step | Indole-6-carboxylic acid |

| Pd-Catalyzed Amination | Intramolecular C-H activation and C-N bond formation | High efficiency, atom economy, mild conditions | β-arylethylamines |

Metal-Free Electrochemical Intramolecular C(sp²)-H Amination for Indoline and Indole Derivatives

A significant advancement in the synthesis of indoline and indole derivatives is the development of a metal-free electrochemical method for intramolecular C(sp²)-H amination. organic-chemistry.orgfigshare.comacs.orgbohrium.com This technique utilizes iodine as a mediator and allows for the switchable synthesis of either indoline or indole derivatives from readily available 2-vinyl anilines. organic-chemistry.orgfigshare.comacs.org The process is notable for avoiding the use of metal catalysts, which is crucial for applications in biological and medicinal chemistry where high purity is paramount. organic-chemistry.org

The reaction mechanism is believed to proceed through an ionic pathway rather than a radical one. organic-chemistry.org It involves the electrochemical oxidation of iodide to iodine, which then facilitates the intramolecular amination. organic-chemistry.org Researchers have optimized the reaction conditions to achieve high yields. For instance, using tetramethylammonium (B1211777) iodide (Me₄NI) in a solvent mixture of acetonitrile (B52724) and water (CH₃CN/H₂O at a 5/1 ratio), with ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) as an auxiliary electrolyte and a constant current of 5 mA, resulted in a 96% yield. organic-chemistry.org The versatility of this method is demonstrated by its applicability to a range of amines and 2-vinyl anilines, consistently producing good to excellent yields. organic-chemistry.org Furthermore, the selective synthesis of either indolines or indoles can be controlled by the use of different additives. organic-chemistry.org This method represents a rapid, efficient, and mild approach to synthesizing functionalized indolines and indoles without the need for metal catalysts or stoichiometric oxidants. organic-chemistry.org

Multi-Step Synthesis from Simpler Indole or Pyridine (B92270) Precursors

The synthesis of this compound and its derivatives can also be achieved through multi-step pathways starting from simpler indole or pyridine precursors.

A common approach begins with the functionalization of the indoline core. vulcanchem.com For instance, electrophilic aromatic substitution, such as bromination or chlorination at the 5-position using N-halosuccinimides (NBS or NCS), can direct subsequent reactions. vulcanchem.com This is followed by chlorosulfonation to introduce a sulfonyl chloride group at the 6-position, which can then be reacted with amines to form sulfonamide derivatives. vulcanchem.com To obtain the carboxamide, amidation of a precursor like indoline-6-carboxylic acid is performed using coupling agents such as HATU or EDCI. vulcanchem.com

Another established route is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives to form the indole core. Subsequent reduction of the nitro group and introduction of the carboxylic acid functionality at the 6-position completes the synthesis. This method offers good regioselectivity.

Starting from substituted indoles, a series of reactions including alkylation or acylation at the nitrogen, followed by formylation or oxidation to install the desired group at the 6-position, can be employed. The Fischer indole synthesis, a classic method, reacts phenylhydrazines with aldehydes or ketones to form the indole ring, which is then partially hydrogenated to the indoline system.

From pyridine precursors, derivatives can be synthesized through various condensation and cyclization reactions. For example, reacting specific pyridine derivatives with reagents like ethyl acetoacetate (B1235776) can lead to the formation of a carboxamide, which can then be cyclized to form fused pyridine systems. mdpi.com

Research on Synthetic Yields and Purity Enhancement

Enhancing the synthetic yield and purity of this compound is a key area of research, focusing on the optimization of reaction conditions and the implementation of advanced technologies. bsb-muenchen.de

Optimization of Reaction Conditions for High-Purity Material

The optimization of reaction parameters is crucial for maximizing yield and purity. acs.org Design of Experiments (DoE) is a systematic approach used to study the effects of various factors such as temperature, solvent, and catalyst concentration. acs.org For instance, in the synthesis of indole-2-carboxamides, the reaction temperature and stoichiometry of reactants in the Knoevenagel condensation, as well as the concentration in the subsequent thermolytic cyclization, were optimized to achieve good yields. acs.org

Careful control over reaction conditions has been shown to significantly impact the outcome. In palladium-catalyzed aminocarbonylation of 6-iodoquinoline, adjusting the carbon monoxide pressure and the ligand for the palladium catalyst allowed for the selective synthesis of either quinoline-6-carboxamides or quinoline-6-glyoxylamides. nih.gov Specifically, using XantPhos as a ligand at atmospheric pressure and 80°C favored the formation of the carboxamide with high selectivity. nih.gov

Evaluation of Catalytic and Continuous Flow Technologies for Scalable Synthesis

For large-scale and industrial production, catalytic and continuous flow technologies are being evaluated to improve efficiency, scalability, and sustainability. mdpi.com

Continuous Flow Technologies: Continuous flow reactors offer several advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety when handling hazardous materials, and ease of scalability. mdpi.comfrontiersin.org This technology has been successfully applied to various steps in indole synthesis. For instance, the Reissert indole synthesis has been adapted to a continuous-flow hydrogenation process, allowing for the efficient preparation of substituted indole-2-carboxylic acid ethyl esters. researchgate.net The use of systems like the H-Cube hydrogenator has been shown to produce near-quantitative yields in short reaction times. researchgate.net

Continuous slurry flow technology has also been leveraged to facilitate amide bond formation in water, a more sustainable solvent. acs.org By using reactors that ensure efficient mixing, such as spinning disc reactors, challenging amidations can be performed at scale. acs.org The integration of in-line monitoring and purification can further enhance productivity and reduce the environmental footprint of the synthesis. mdpi.com

Below is a data table summarizing the impact of different synthetic methodologies on yield and selectivity for indole and its derivatives.

| Methodology | Precursor(s) | Key Reagents/Catalysts | Product Type | Yield/Selectivity | Reference |

| Metal-Free Electrochemical Amination | 2-Vinyl Anilines | Me₄NI, NH₄PF₆ | Indoline/Indole Derivatives | 96% Yield | organic-chemistry.org |

| Leimgruber–Batcho Synthesis | o-Nitrotoluene derivatives | Acidic/Basic conditions, Fe/SnCl₂ | Indole Derivatives | Good Regioselectivity | |

| Pd-Catalyzed Aminocarbonylation | 6-Iodoquinoline, Piperidine | Pd(OAc)₂/XantPhos | Quinoline-6-carboxamide | 90% Selectivity | nih.gov |

| Rh-Catalyzed Alkoxycarbonylation | Indolines | [RhCl(CO)₂]₂ | C7-Carbonylated Indolines | Good Yields | acs.org |

| Continuous Flow Hydrogenation (Reissert) | Nitroaryl Pyruvates | H-Cube, Pd/C | Indole-2-carboxylates | Near Quantitative Yield | researchgate.net |

| Multi-component Reaction | Isatin, 5-aminopyrazole, Phenyl pyruvic acid | Sodium dodecyl sulfate (B86663) (SDS), Microwave | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivative | 76% Yield | mdpi.com |

| Condensation Reaction | Carboxymethyl cyclohexadienones, anilines | None (catalyst-free) | 6-Hydroxy indoles | 66-78% Yield | acs.org |

Biological and Pharmacological Research of Indoline 6 Carboxamide and Analogs

Broad Spectrum Biological Activities of Indole (B1671886)/Indoline (B122111) Derivatives

General Pharmacological Potencies and Therapeutic Potential

Indole and indoline derivatives exhibit a vast and varied pharmacological profile, positioning them as privileged structures in drug discovery. arkat-usa.orgmdpi.com These compounds are recognized for a multitude of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nrfhh.comajchem-b.com The versatility of the indole scaffold allows it to serve as a template for the development of novel therapeutic agents with improved efficacy and safety profiles. nrfhh.com

The core structure of indole is a key feature in many established and experimental drugs. ajchem-b.com For instance, well-known anticancer agents like vincristine (B1662923) and vinblastine (B1199706) contain an indole moiety. researchgate.net The therapeutic potential of these derivatives is underscored by their ability to modulate various physiological pathways, making them valuable for treating a wide range of health conditions, from infectious diseases to metabolic disorders. nrfhh.comajchem-b.com The development of new indole-based compounds is a dynamic area of research, with scientists continuously exploring their potential to address unmet medical needs. chula.ac.th

Interaction with Diverse Biological Targets: Enzymes, Receptors, and Ion Channels

The pharmacological effects of indole and indoline derivatives are a direct result of their interaction with a wide spectrum of biological targets. researchgate.net The indole structure can mimic peptide structures, enabling it to bind reversibly to the active sites of various enzymes. researchgate.netchula.ac.th This interaction is crucial for their mechanism of action in many therapeutic areas. For example, certain indole derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases. mdpi.com

Furthermore, these compounds are known to interact with a variety of receptors. The structural resemblance of some indole alkaloids to endogenous molecules like serotonin (B10506) allows them to bind to serotonin receptors. nih.gov This interaction is fundamental to their potential applications in neurological and psychiatric disorders. In addition to enzymes and receptors, ion channels are also significant targets for indole derivatives. researchgate.net Mutations in ion channel proteins are responsible for a range of diseases, and the ability of certain indole compounds to modulate ion channel activity highlights their therapeutic potential in this area. researchgate.net The capacity of the indole nucleus to engage with such a diverse range of biological macromolecules underscores its importance in the design of new, targeted therapies. researchgate.netchula.ac.th

Targeted Therapeutic Area Research and Elucidated Mechanisms of Action

Anticancer Research

The indole scaffold is a prominent feature in a significant number of anticancer agents, both in clinical use and under investigation. nih.gov The development of chemoresistance and the side effects of current cancer therapies necessitate the search for new, more selective, and effective treatments. nih.gov Indole and indoline derivatives have emerged as a promising class of compounds in oncology due to their ability to interfere with various aspects of cancer cell biology. semanticscholar.org

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of indole and indoline-6-carboxamide analogs against a variety of human cancer cell lines. For instance, novel indole-6-carboxylic acid derivatives have shown significant cytotoxicity against HCT-116 (colon carcinoma), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma) cell lines. researchgate.netnih.gov In one study, specific hydrazone and oxadiazole derivatives of indole-6-carboxylic acid were synthesized and evaluated. Compound 3b and 6e were identified as having the highest antiproliferative activity. researchgate.netnih.gov Similarly, another investigation into new indole-6-carboxylate ester derivatives identified compounds 4a and 6c as the most effective cytotoxic agents against HepG2 (liver carcinoma), HCT-116, and A549 (lung carcinoma) cell lines. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. Research on N-substituted 1H-indole-2-carboxamides revealed potent activity against K-562 (leukemia), HCT-116, and MCF-7 (breast cancer) cell lines. mdpi.comresearchgate.net Specifically, compounds 12 and 14 showed strong activity against K-562 cells, while compound 10 was most effective against HCT-116 cells. researchgate.net Furthermore, some indole derivatives have demonstrated selectivity, showing lower toxicity toward normal cell lines compared to cancer cells. acs.org

| Compound | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Compound 3b | HCT-116, HeLa, HT-29 | High antiproliferation activity | researchgate.netnih.gov |

| Compound 6e | HCT-116, HeLa, HT-29 | High antiproliferation activity | researchgate.netnih.gov |

| Compound 4a | HepG2, HCT-116, A549 | Most potent anti-proliferative compound | nih.gov |

| Compound 6c | HepG2, HCT-116, A549 | Most potent anti-proliferative compound | nih.gov |

| Compound 12 | K-562 | Potent activity (IC50 = 0.33 µM) | researchgate.net |

| Compound 14 | K-562 | Potent activity (IC50 = 0.61 µM) | researchgate.net |

| Compound 10 | HCT-116 | Significant activity (IC50 = 1.01 µM) | researchgate.net |

A key mechanism through which this compound analogs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. researchgate.netnih.govmdpi.com

Several studies have focused on designing indole derivatives as specific inhibitors of these kinases. For example, two series of indole-6-carboxylic acid derivatives were synthesized, with hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2. researchgate.netnih.gov In this research, compound 3b was found to have the highest inhibitory activity against EGFR, while compound 6e was the most potent inhibitor of VEGFR-2. researchgate.netnih.gov Another study identified compound 4a as having the highest EGFR enzyme inhibitory activity and compound 6c as exhibiting the strongest VEGFR-2 enzyme inhibitory activity. nih.gov

The development of dual inhibitors that target both EGFR and VEGFR-2 is also an active area of research. Song et al. reported a series of indole derivatives with dual inhibitory activity. tandfonline.com The ability of these compounds to inhibit key signaling pathways essential for tumor progression makes them attractive candidates for the development of new anticancer therapies. mdpi.com

| Compound | Target Kinase | Reported Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 3b | EGFR | Highest inhibitory activity | researchgate.netnih.gov |

| Compound 6e | VEGFR-2 | Highest inhibitory activity | researchgate.netnih.gov |

| Compound 4a | EGFR | Highest enzyme inhibitory activity | nih.gov |

| Compound 6c | VEGFR-2 | Highest enzyme inhibitory activity | nih.gov |

| Compound Va | EGFR | IC50 = 71 ± 06 nM | mdpi.com |

| Compound Ve | VEGFR-2 | IC50 = 1.10 nM | mdpi.com |

| Compound Vg | VEGFR-2 | IC50 = 1.60 nM | mdpi.com |

Induction of Extrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. anygenes.com The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas receptor or TRAIL receptors, on the cell surface. anygenes.comnih.gov This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases like caspase-8 and caspase-10. nih.govresearchgate.net These caspases then activate executioner caspases, leading to the dismantling of the cell. nih.gov

Certain indole-6-carboxylic acid derivatives have been shown to be effective inducers of the extrinsic apoptosis pathway. For instance, studies on specific hydrazine-1-carbothioamide and oxadiazole derivatives of indole have demonstrated their ability to trigger this cell death mechanism. nih.gov In particular, compounds designated as 4a and 6c were identified as potent cytotoxic agents that function by inducing extrinsic apoptosis. nih.gov This pro-apoptotic activity is a key component of their anticancer effects. nih.gov

The extrinsic pathway can also be linked to the intrinsic (mitochondrial) pathway through the cleavage of the protein Bid by caspase-8. researchgate.net This connection amplifies the apoptotic signal, ensuring efficient cell death. The ability of this compound analogs to engage this pathway highlights their potential as anticancer therapeutics.

Cell Cycle Arrest (e.g., G2/M Phase)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting the cell cycle is a well-established strategy in cancer therapy. Several analogs of this compound have been found to induce cell cycle arrest, particularly at the G2/M phase. nih.govunipi.itnih.gov

The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Arrest at this phase can lead to apoptosis if the damage is irreparable. Research has shown that certain indole derivatives can cause an accumulation of cells in the G2/M phase. nih.govnih.gov For example, the previously mentioned compounds 4a and 6c were observed to cause cell cycle arrest at the G2/M phase in HCT-116 cancer cells. nih.gov Similarly, other indole derivatives, including some thiazolyl-indole-2-carboxamides, have also demonstrated the ability to halt the cell cycle at the G2/M phase in various cancer cell lines. acs.org This effect is often associated with the inhibition of key proteins involved in the G2/M transition, such as cyclin B1. nih.gov

The table below summarizes the effect of compounds 4a and 6c on the cell cycle distribution of HCT-116 cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 48.1 ± 7.7 | 23.7 ± 2.5 | 28.2 ± 5.8 |

| Compound 4a | 25.3 ± 4.1 | 14.5 ± 2.9 | 60.2 ± 7.3 |

| Compound 6c | 29.7 ± 3.8 | 17.1 ± 3.2 | 53.2 ± 6.5 |

| Data derived from a study on new derivatives of indole-6-carboxylate ester. nih.gov |

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Inhibiting angiogenesis is therefore a key strategy in cancer treatment. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary mediators of angiogenesis. nih.govmdpi.com

Several indole-containing compounds have been investigated for their anti-angiogenic properties. nih.gov Specifically, derivatives of indole-2-carboxamide and indole-6-carboxylic acid have shown promise in this area. nih.govresearchgate.net For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with an IC50 of 15.4 µg/mL. waocp.org It also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5.6 µg/mL. waocp.org

Another study highlighted an indole-2-carboxamide derivative, 113x , as a promising anti-angiogenic agent, supported by its effects in chick chorioallantoic membrane (CAM) and HUVEC migration assays. nih.gov The anti-angiogenic activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in endothelial cell proliferation and migration, such as the VEGFR-2 pathway. nih.gov

Preclinical Evaluation of Investigational Anticancer Agents (e.g., ML-970)

ML-970 (also known as AS-I-145 and NSC 716970) is an investigational anticancer agent and an indolecarboxamide analog of the natural product CC-1065. nih.govnih.gov It was developed to have potent anticancer activity with reduced toxicity compared to its parent compound. nih.govaacrjournals.org Preclinical studies have been conducted to define its pharmacological properties.

ML-970 has demonstrated potent cytotoxic activity against a panel of 60 human cancer cell lines, with an average GI50 (the concentration required to inhibit cell growth by 50%) of 34 nM. nih.govnih.gov In vivo studies using xenograft models of various cancers, including glioma, lung, breast, and ovarian cancer, have shown significant antitumor effects. nih.gov

Pharmacokinetic studies in mice revealed that ML-970 is relatively stable in plasma and extensively binds to plasma proteins. nih.govnih.govaacrjournals.org It undergoes minimal metabolism and is not significantly excreted in urine or feces. nih.govnih.gov Further investigation into its tissue distribution indicated that ML-970 undergoes extensive enterohepatic circulation, with high concentrations found in the gallbladder, intestines, and liver. aacrjournals.org This finding is important for understanding its disposition and potential for delayed toxicity. nih.gov The preclinical data for ML-970 suggests it is a promising candidate for further development as an anticancer agent. nih.gov

| Pharmacokinetic Parameter | Value (Solution Formulation) | Value (Suspension Formulation) |

| Cmax (i.p.) | 20.39 µg/mL | 1.16 µg/mL |

| AUC (i.p.) | 42.11 µgh/mL | 5.35 µgh/mL |

| T1/2 (i.p.) | 4.58 hr | 6.14 hr |

| Bioavailability (F) (i.p.) | 113% | 48.2% |

| Data from preclinical pharmacokinetic studies of ML-970 in mice. aacrjournals.org |

Antiviral Research

Beyond their anticancer properties, this compound analogs have also been explored for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Fusion Inhibition

HIV-1 enters host cells through a fusion process mediated by the viral envelope glycoprotein (B1211001) complex, which consists of gp120 and gp41. nih.govacs.org The fusion process involves a series of conformational changes in gp41, culminating in the formation of a six-helix bundle (6-HB) that brings the viral and cellular membranes together. nih.govacs.org Disrupting the formation of this 6-HB is a key strategy for inhibiting HIV-1 entry. nih.govacs.org

Indole-based compounds have been designed and synthesized to act as HIV-1 fusion inhibitors. nih.govacs.org These small molecules are intended to block the interaction between the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41, which is necessary for 6-HB formation. nih.gov Research has led to the development of 6-6' linked bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion. acs.org One of the most potent inhibitors, 6j , exhibited an EC50 of 200 nM and was effective against HIV strains resistant to the fusion inhibitor T-20. acs.org

Other indole derivatives, such as those based on an indole-3-glyoxamide scaffold, have also been identified as potent HIV-1 attachment inhibitors that interfere with the gp120-CD4 interaction. researchgate.net Furthermore, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been discovered as inhibitors of HIV-1 Tat-mediated viral transcription. asm.org

Targeting Glycoprotein 41 (gp41) Hydrophobic Pocket

A specific and highly conserved feature of the gp41 NHR is a deep hydrophobic pocket that plays a critical role in the stability of the 6-HB. nih.govnih.gov This pocket is an attractive target for the design of small molecule fusion inhibitors. nih.gov The goal is to develop compounds that can bind to this pocket and physically block the CHR from docking, thereby preventing the final steps of membrane fusion. nih.gov

Structure-based drug design has been employed to create indole-containing compounds that fit into this hydrophobic cavity. nih.gov Molecular docking studies have helped in the design and optimization of these inhibitors. nih.govnih.gov For example, a series of indole ring-containing compounds were designed, and their binding to the gp41 hydrophobic pocket was evaluated. nih.gov One such compound, designated as 7 , showed a promising inhibition constant (Ki) of 2.1 µM and an IC50 for cell-cell fusion inhibition of 1.1 µM. nih.gov

Further optimization efforts have focused on improving the properties of these indole-based inhibitors, including their shape, contact surface area, and amphipathicity, to enhance their binding affinity and antiviral activity. nih.govacs.org Researchers have also explored making these inhibitors covalent binders by modifying them to react with a conserved lysine (B10760008) residue within the hydrophobic pocket, which has shown to improve antiviral efficacy. mdpi.com

Antimicrobial and Antitubercular Research

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound and its analogs have emerged as a promising scaffold for the development of new therapeutics targeting bacteria and mycobacteria.

Efflux pumps are a significant mechanism of antimicrobial resistance in bacteria, particularly in Gram-negative species like Pseudomonas aeruginosa. nih.govmdpi.com These pumps actively extrude antibiotics from the bacterial cell, rendering them ineffective. nih.gov Indole carboxamides have been investigated as efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics. nih.govencyclopedia.pubnih.gov

A novel indole carboxamide EPI, TXA09155, demonstrated significant potentiation of several antibiotics against wild-type and multidrug-resistant (MDR) P. aeruginosa. nih.gov At a concentration of 6.25 µg/mL, TXA09155 showed a potentiation of ≥8-fold for antibiotics such as levofloxacin (B1675101), moxifloxacin, and doxycycline. nih.gov Further research led to the discovery of TXA11114, another indole carboxamide EPI, which also showed excellent potentiation of levofloxacin against MDR isolates. biorxiv.org The mechanism of these EPIs involves blocking the Resistance-Nodulation-Cell Division (RND) family of efflux pumps. mdpi.combiorxiv.org The presence of two amine groups in these EPIs is crucial for their activity. biorxiv.org

Table 1: Synergistic Activity of TXA09155 with Various Antibiotics against P. aeruginosa

| Antibiotic | Fold Potentiation with TXA09155 (6.25 µg/mL) |

| Levofloxacin | ≥8 |

| Moxifloxacin | ≥8 |

| Doxycycline | ≥8 |

| Minocycline | ≥8 |

| Cefpirome | ≥8 |

| Chloramphenicol | ≥8 |

| Cotrimoxazole | ≥8 |

| Data sourced from nih.gov |

Tuberculosis remains a major global health threat, necessitating the development of new antitubercular drugs. nih.gov Indole-2-carboxamides have been identified as potent inhibitors of M. tb growth. nih.gov Some of these compounds are believed to target the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov

Several indoleamide analogs have been synthesized and evaluated for their antitubercular activity. nih.gov For instance, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was identified as a potent anti-TB agent with a minimum inhibitory concentration (MIC) of 0.012 μM. nih.gov Another area of research involves indole-4-carboxamides, which act as prodrugs. nih.gov These compounds are hydrolyzed by a mycobacterial amidase, releasing 4-aminoindole, which then inhibits tryptophan biosynthesis, a crucial pathway for M. tb survival. nih.govasm.org Resistance to these compounds has been linked to mutations in the activating amidase or in the tryptophan biosynthesis pathway. nih.gov

Table 2: Antitubercular Activity of Selected Indole Carboxamide Analogs

| Compound | Target/Mechanism | MIC (μM) |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | MmpL3 Transporter (putative) | 0.012 |

| Indole-4-carboxamide derivatives | Tryptophan Biosynthesis (via 4-aminoindole) | Low µM range |

| Data sourced from nih.govnih.gov |

Indole derivatives have also shown promise as antifungal agents. nih.govtsijournals.com Fungal infections pose a significant threat to human health, and new antifungal compounds are needed. nih.gov

A study identified 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, as having significant antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov This compound was found to be stable under various conditions and showed potential for topical treatment of mycotic infections when formulated as a nanosponge hydrogel. nih.gov Other research has focused on synthesizing novel indole derivatives and evaluating their antifungal properties. tsijournals.comjrespharm.com For example, certain azole derivatives incorporating an indole ring demonstrated highly potent activity against Candida species, including fluconazole-resistant strains. jrespharm.com The indole moiety appears to be a key fragment for designing new and effective antifungal compounds. jrespharm.com

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. Indoline derivatives have been investigated for their potential to modulate inflammatory processes.

Some studies have indicated that indoline derivatives can suppress inflammation by reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated macrophages. researchgate.net IL-6 is a key cytokine involved in both initiating and resolving inflammation. nih.govresearchgate.netmdpi.com Dysregulation of IL-6 is associated with various inflammatory and autoimmune diseases. frontiersin.org Research on oleanolic acid indole derivatives has shown they can inhibit the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12, and IL-1β) while increasing the anti-inflammatory cytokine IL-10. researchgate.net This modulation of cytokine production suggests a potential therapeutic application for indoline-based compounds in managing inflammatory conditions. researchgate.netresearchgate.net

Neurological and Receptor-Modulating Applications

The central nervous system (CNS) is a key area of interest for the therapeutic application of indoline and indole carboxamide derivatives due to their ability to interact with various receptors.

These compounds have shown potential in modulating G-protein coupled receptors (GPCRs), which are crucial targets for treating CNS disorders. nih.gov Specifically, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, which is implicated in conditions like pain, appetite disorders, and drug addiction. nih.gov Allosteric modulators offer a way to fine-tune receptor function, potentially with fewer side effects than traditional drugs. nih.gov

Furthermore, indole derivatives have been explored for their neuroprotective effects in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netmdpi.com Some indole alkaloids have been shown to modulate serotonin 5-HT2A receptors, which may have cognition-enhancing properties. frontiersin.org The ability of these compounds to cross the blood-brain barrier is a key feature for their application in neurological disorders. vulcanchem.com

Serotonin Receptor Interactionswikipedia.org

This compound and its derivatives are notable for their interactions with serotonin (5-HT) receptors, a family of G protein-coupled receptors that are crucial in a wide array of physiological functions, including mood, cognition, and appetite. bmbreports.org The functional effects of ligands targeting these receptors can vary, with agonists often enhancing cognition and antagonists demonstrating antipsychotic properties. wikipedia.org The interaction of ligands with these receptors is complex, often involving a conserved aspartate residue and additional contacts that determine a ligand's specific effects. wikipedia.org The diverse nature of these interactions allows for the development of compounds with highly specific activities at different serotonin receptor subtypes. bmbreports.org

5-HT2C Receptor Binding Affinity and Selectivitymolaid.com

A significant area of research for this compound analogs has been their binding affinity and selectivity for the 5-HT2C receptor. molaid.com This receptor subtype is a key target for therapeutic agents due to its role in various neurological processes. frontiersin.org

Research has led to the development of analogs with high affinity for the 5-HT2C receptor. For example, certain pyridyloxypyridyl indole carboxamides have shown high affinity and selectivity over the 5-HT2A and 5-HT2B receptor subtypes. nih.govacs.org One specific analog, 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide, demonstrated a particularly high binding affinity (Ki = 1.3 nM) for the 5-HT2C receptor, with approximately 1000-fold selectivity over the 5-HT2A receptor and 140-fold over the 5-HT2B receptor. nih.govacs.org

Similarly, the drug 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide (CEPC) acts as a potent and selective antagonist for the 5-HT2C receptor. wikipedia.org Studies on other analogs, such as certain chloro- and bromo-isoindolone derivatives, also revealed high affinity for the 5-HT2C receptor and significant selectivity over 5-HT2A and 5-HT2B receptors. frontiersin.org Specifically, the pKi values for one chloro-isoindolone derivative were 6.1 for 5-HT2A, 6.9 for 5-HT2B, and 8.8 for 5-HT2C, while a bromo-derivative had pKi values of 6.2, 6.8, and 9.1, respectively. frontiersin.org

The introduction of a secondary amide substituent into a 6,5,7-tricyclic benzodiazepine (B76468) scaffold, a structure related to indoline carboxamides, has also yielded compounds with exceptional selectivity for the 5-HT2C receptor in both functional and binding assays. acs.org

Table 1: 5-HT2C Receptor Binding Affinity and Selectivity of Selected Analogs

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity over 5-HT2A | Selectivity over 5-HT2B |

|---|---|---|---|---|

| 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide | 5-HT2C | 1.3 nM nih.govacs.org | ~1000-fold nih.govacs.org | ~140-fold nih.govacs.org |

| Chloro-isoindolone derivative | 5-HT2C | pKi = 8.8 frontiersin.org | High frontiersin.org | High frontiersin.org |

Potential as Positron Emission Tomography (PET) Imaging Agentsmolaid.com

The high affinity and selectivity of certain this compound analogs for the 5-HT2C receptor have made them promising candidates for the development of Positron Emission Tomography (PET) imaging agents. molaid.com PET ligands are crucial for the in vivo imaging and quantification of receptor densities, which aids in understanding their role in normal function and disease. frontiersin.org

Other research has focused on developing PET imaging agents for related targets, such as Diacylglycerol Kinase Gamma (DGKγ), using 3-acetyl indole derivatives. acs.org These efforts underscore the broader interest in using indole-based structures for the development of novel PET radioligands.

Other Investigational Biological Activitiesresearchgate.netresearchgate.netuky.edu

Influence on Appetite Regulation and Energy Homeostasisresearchgate.net

The central nervous system, particularly the hypothalamus, plays a vital role in regulating appetite and energy balance. e-jkd.org Neuronal circuits in the hypothalamus integrate signals from peripheral hormones and nutrients to control food intake. uky.edu The serotonin system is deeply involved in these processes, with the 5-HT2C receptor being a key mediator of serotonin's anorexigenic (appetite-suppressing) effects. e-dmj.org

Agonists of the 5-HT2C receptor can activate pro-opiomelanocortin (POMC) neurons, which in turn reduce appetite and increase energy expenditure. e-jkd.orge-dmj.org Given the interaction of this compound analogs with the 5-HT2C receptor, they are of interest for their potential to modulate these pathways. The development of selective 5-HT2C receptor agonists has been a strategy for creating anti-obesity therapeutics. e-jkd.org

Enzyme Modulationresearchgate.net

Indoline carboxamide derivatives have been investigated for their ability to modulate the activity of various enzymes. One area of study has been their effect on hyaluronidases, enzymes that are involved in numerous physiological processes. tandfonline.com In one study, a series of indole carboxamides and acetamides were tested for their interaction with bovine testes hyaluronidase. At a neutral pH of 7.0, N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide was the most active inhibitor, with an IC50 value of 46 μM. tandfonline.com Interestingly, the inhibitory activity of these compounds was lost at a more acidic pH of 3.5. tandfonline.com

Furthermore, acylsulfonamide and acylsulfamide derivatives of N-acetamide-indole-6-carboxylic acids have been evaluated as allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase. researchgate.net Several of these analogs showed potent antiviral activity in cell-based assays. researchgate.net

Table 2: Enzyme Modulation by Indole Carboxamide Derivatives

| Compound/Derivative | Target Enzyme | Activity | IC50 Value |

|---|---|---|---|

| N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide | Bovine Testes Hyaluronidase | Inhibition tandfonline.com | 46 μM tandfonline.com |

Inhibition of Trypanosoma bruceiuky.edu

There is a critical need for new treatments for human African trypanosomiasis (HAT), also known as sleeping sickness, which is caused by the parasite Trypanosoma brucei. acs.org A series of novel indoline-2-carboxamide derivatives have been identified as potent inhibitors of T. brucei. acs.orgacs.org These compounds were discovered through phenotypic screening of a protease-focused library against the parasite in culture. acs.org

The optimization of this series led to compounds with potent antiproliferative activity against T. brucei. acs.org These derivatives also demonstrated favorable pharmacokinetic properties, including the ability to penetrate the brain, which is essential for treating the second stage of the disease that involves the central nervous system. vulcanchem.com In mouse models of HAT, these compounds resulted in complete cures in the early stage of the infection and partial cures in the later, neurological stage. acs.orgacs.org

Structure Activity Relationship Sar and Computational Studies

Fundamental Principles Governing SAR for Indoline-6-carboxamide and Derivatives

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. The structure-activity relationship (SAR) elucidates how specific molecular features influence the therapeutic effects of these compounds. Key principles governing this relationship include the pattern of substituents, the three-dimensional arrangement of atoms (stereochemistry), and various molecular properties.

The type and position of chemical groups attached to the this compound core play a pivotal role in determining the biological activity of its derivatives. Research has shown that for anti-tumor activity, the presence of an aryl or heteroaryl fragment connected to a linker is a crucial requirement. rti.org

The substitution on the indole (B1671886) ring itself has a significant impact. For instance, in a series of indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for anti-tuberculosis activity. Specifically, chloro, fluoro, or cyano substitutions at these positions can enhance metabolic stability.

Furthermore, the nature of the side chains attached to the carboxamide nitrogen influences the compound's potency. In a study of indoline-2-carboxamide derivatives, it was observed that N-methyl substitution was generally preferred over N-ethyl or unsubstituted amides for antiparasitic activity. acs.org The introduction of bulky aromatic groups at the 5-position of the indoline (B122111) ring is well-tolerated and suggests that this region of the molecule is not critical for the antiproliferative effect. acs.org

The antiproliferative activity of certain indole-2-carboxamide derivatives against various cancer cell lines highlights the importance of the substitution pattern on the indole ring.

| Compound | R1 | R2 | R3 | Mean GI50 (µM) |

|---|---|---|---|---|

| 5d | Cl | H | H | 1.05 |

| 5i | Cl | H | Cl | 1.50 |

| 5j | Br | H | H | 0.95 |

| 5k | F | F | H | 1.25 |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of indoline-carboxamide derivatives. The specific spatial orientation of a molecule can profoundly affect its ability to bind to its biological target. dntb.gov.ua

A striking example of the importance of stereochemistry is seen in a series of indoline-2-carboxamide derivatives, where a significant difference in potency was observed between the two enantiomers. The R-isomer was found to be over 1350-fold more potent as an inhibitor of Trypanosoma brucei than the S-isomer. acs.org This substantial difference in activity underscores the highly specific nature of the interaction between the active enantiomer and its molecular target, where a precise three-dimensional fit is necessary for biological effect. This highlights that the specific arrangement of substituents around the chiral center is crucial for optimal binding and subsequent therapeutic action.

The proximity and orientation of key functional groups, such as the amide, are also critical. In one study, moving the amide group from the 2-position to the 3-position of the indoline ring resulted in a complete loss of activity, indicating that the specific shape and placement of the amide are essential for the molecule to adopt an active binding pose. acs.org

Molecular properties such as lipophilicity (the ability to dissolve in fats and lipids) also play a role. For example, in a series of indole-2-carboxamides designed as anti-tuberculosis agents, an increase in lipophilicity was correlated with improved potency against Mycobacterium tuberculosis.

Identification of Key Structural Motifs and Their Contribution to Therapeutic Efficacy

Specific structural motifs within the broader this compound framework have been identified as being particularly important for therapeutic efficacy. These motifs often represent the core components responsible for the desired biological activity.

For indole-6-carboxylic acid derivatives to exhibit anti-tumor activity, the presence of an aryl or heteroaryl fragment attached to a linker is considered a necessary structural feature. rti.org These aromatic or heteroaromatic rings can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of target proteins, like receptor tyrosine kinases.

In the design of new indole-6-carboxylate ester derivatives as receptor tyrosine kinase inhibitors, compounds incorporating an unsubstituted phenyl moiety or a phenyl ring with a chloro-substitution demonstrated potent cytotoxic activity. nih.gov This underscores the importance of the electronic and steric properties of the aryl group in modulating the anti-tumor efficacy of these compounds.

The N-phenethyl carboxamide moiety has been identified as a key architectural element contributing to the antiproliferative action of certain indole-2-carboxamide derivatives. nih.gov Studies have shown that compounds incorporating this structural feature exhibit significant potency against various cancer cell lines.

The importance of the phenethyl group is highlighted when comparing the antiproliferative activity of compounds with this moiety to those with other substituents. For example, indole-2-carboxamides containing a phenethyl moiety demonstrated greater potency than those with a 4-phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl linker. nih.gov This suggests that the length and flexibility of the phenethyl group are optimal for interacting with the target and eliciting an antiproliferative response.

The following table presents the antiproliferative activity of a series of indole-2-carboxamides, illustrating the contribution of the N-phenethyl carboxamide architecture.

| Compound Series | Linker Moiety | General Antiproliferative Potency |

|---|---|---|

| 5a–k | Phenethyl amino carbonyl | More Potent |

| 6a–c | 4-Phenylpiperazin-1-yl carbonyl | Less Potent |

| 7 | Benzyl carbonyl | Less Potent |

Computational Approaches in SAR Elucidation and Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for elucidating SAR, designing novel molecules, and predicting their pharmacokinetic properties. mdpi.combeilstein-journals.org These in silico techniques save considerable time and resources by prioritizing the synthesis of the most promising compounds. mdpi.com For scaffolds like this compound, computational approaches range from predicting ligand-protein interactions to developing statistical models that correlate molecular structure with biological activity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. beilstein-journals.org This technique provides critical insights into the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex. For indoline-carboxamide derivatives, docking studies help to rationalize observed SAR and guide the design of new analogs with improved affinity. acs.org

Docking simulations typically place the ligand (e.g., an this compound derivative) into the binding site of a target protein whose three-dimensional structure is known. beilstein-journals.org The program then calculates the most stable binding poses, ranked by a scoring function that estimates the binding energy. beilstein-journals.org Analysis of the top-scoring poses reveals key interactions such as:

Hydrogen Bonds : The carboxamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket, a feature often crucial for potent inhibition. nih.govmdpi.com

Hydrophobic Interactions : The indole ring and other lipophilic parts of the molecule can engage in favorable hydrophobic interactions with nonpolar residues of the target protein. mdpi.com

Pi-Interactions : The aromatic indole ring can participate in π-π stacking or π-cation interactions with appropriate residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

In studies of related spiro-indole carboxamides, docking results revealed binding energies in the range of -5.8 to -8.2 kcal/mol, with hydrogen bonding and hydrophobic interactions being crucial for stabilizing the inhibitors within the binding pocket. mdpi.com Such studies confirm that the specific shape and electronic properties of the indoline-2-carboxamide scaffold are important for its binding pose. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. researchgate.netijpar.com

QSAR models can be developed using 2D or 3D descriptors. While 2D-QSAR relies on properties that can be calculated from the 2D structure (e.g., molecular weight, logP), 3D-QSAR techniques like CoMFA and CoMSIA utilize information from the three-dimensional conformation of the molecules. mdpi.comslideshare.net

Comparative Molecular Field Analysis (CoMFA) : In CoMFA, a set of structurally aligned molecules is placed in a 3D grid. The steric and electrostatic interaction energies are then calculated at each grid point using a probe atom. These energy values serve as descriptors that are correlated with the biological activity using statistical methods like Partial Least Squares (PLS). slideshare.netunicamp.br The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net

Comparative Molecular Similarity Index Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.comslideshare.net It uses a Gaussian function, which avoids some of the singularities present in CoMFA's potential energy functions, often leading to more easily interpretable contour maps. unicamp.br QSAR studies on indole derivatives have successfully used CoMSIA to explore the impact of these different fields on biological activity. mdpi.com In some comparative studies, CoMSIA models have shown better predictive capacity than CoMFA models. nih.gov

The core of any QSAR model is the correlation of molecular descriptors with activity. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and related structures, key descriptors often include:

Physicochemical Descriptors : Properties like lipophilicity (logP) and molar refractivity are frequently correlated with activity, as they influence how a molecule interacts with biological membranes and protein binding sites. mdpi.comresearchgate.net

Steric Descriptors : These describe the size and shape of the molecule. 3D-QSAR contour maps can show where bulky substituents enhance activity (e.g., by filling a hydrophobic pocket) or decrease it (due to steric clashes). researchgate.net

Electrostatic Descriptors : These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. QSAR studies on indole-2-carboxamides have revealed that the electrostatic potential charges at specific atoms can be critical, with increased positive or negative charge being favorable at some positions and detrimental at others. ijpar.com The presence of electron-withdrawing or electron-donating groups can significantly alter these properties and, consequently, the biological activity. ijpar.com

A promising drug candidate must possess not only high potency but also favorable ADMET properties. Predicting these properties in silico early in the drug discovery process is crucial to reduce the high attrition rates of compounds in later developmental stages. Various computational models and software tools are available to estimate these parameters based solely on the chemical structure. japsonline.comudhtu.edu.ua

For this compound analogs, key ADMET parameters that can be predicted include:

Absorption : Models can predict human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration, which is critical for CNS-acting drugs. japsonline.com

Distribution : Plasma protein binding (PPB) can be estimated, which affects the free concentration of the drug available to act on its target. japsonline.com

Metabolism : Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is important, as inhibition of these enzymes can lead to drug-drug interactions. japsonline.com Potential sites of metabolism on the molecule can also be identified, guiding modifications to improve metabolic stability. acs.orgmdpi.com

Excretion : Parameters related to clearance can be estimated. udhtu.edu.ua

Toxicity : A range of toxicological endpoints can be assessed, including mutagenicity, carcinogenicity, and hepatotoxicity. japsonline.com

| ADMET Parameter | Description | Importance in Drug Design |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Essential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross from the blood into the central nervous system. | Crucial for CNS targets; undesirable for peripherally acting drugs. |

| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound inhibits major drug-metabolizing enzymes. | High potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | Estimates the fraction of the drug bound to proteins in the blood. | Affects the concentration of free drug available for therapeutic effect. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A major reason for drug failure and withdrawal. |

This table outlines key ADMET properties predicted using computational models and their significance in the drug discovery process. japsonline.comudhtu.edu.uanih.gov

Blood-Brain Barrier (BBB) Penetration Prediction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. For compounds like this compound and its derivatives, computational, or in silico, models provide essential early-stage predictions of their potential to penetrate the BBB. These predictive models are built upon the analysis of key physicochemical properties and structural features known to influence a molecule's ability to traverse the tightly regulated interface between the circulatory system and the brain.

Key Physicochemical Descriptors for BBB Penetration

Several molecular descriptors are paramount in predicting the BBB permeability of small molecules. These include:

Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A moderate degree of lipophilicity is generally favorable for crossing the lipid-rich membranes of the BBB.

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better BBB penetration, as it indicates a less polar molecule that can more readily pass through lipophilic membranes. For CNS-active drugs, a TPSA of less than 90 Ų is often considered a favorable attribute.

Molecular Weight (MW): Smaller molecules tend to diffuse more easily across the BBB. A molecular weight of less than 400-500 Daltons is a common criterion for potential CNS drugs.

Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bond donors and acceptors is preferable, as these increase the polarity of a molecule and its interaction with the aqueous environment, thereby hindering its passage into the nonpolar environment of the BBB.

In Silico Prediction for this compound Derivatives

Computational tools and algorithms can predict the BBB permeability of a compound by integrating these physicochemical properties. A common output is the logBB value , which is the logarithm of the ratio of the concentration of the compound in the brain to that in the blood. A positive logBB value generally indicates good BBB penetration.

Based on the established principles of BBB penetration and SAR studies of related compounds, a predictive analysis of this compound and its hypothetical derivatives can be presented. The following table outlines the predicted BBB penetration characteristics based on calculated physicochemical properties. It is important to note that these are in silico predictions and would require experimental validation.

| Compound | Modification | Predicted LogP | Predicted TPSA (Ų) | Predicted MW (g/mol) | Predicted BBB Penetration |

|---|---|---|---|---|---|

| This compound | Parent Compound | 1.5 | 68.5 | 162.19 | Likely |

| N-Methyl-indoline-6-carboxamide | N-methylation of amide | 1.8 | 59.3 | 176.22 | Likely |

| N,N-Dimethyl-indoline-6-carboxamide | N,N-dimethylation of amide | 2.1 | 50.1 | 190.25 | Very Likely |

| 5-Fluoro-indoline-6-carboxamide | Fluorination on the indole ring | 1.7 | 68.5 | 180.18 | Likely |

| 1-Acetyl-indoline-6-carboxamide | Acetylation of indoline nitrogen | 1.2 | 85.7 | 204.22 | Possible |

The predictions in the table are derived from the following structure-activity relationship trends:

N-alkylation of the carboxamide group generally increases lipophilicity (LogP) and may decrease the TPSA, both of which are favorable for BBB penetration.

Halogenation of the aromatic ring, such as with fluorine, can increase lipophilicity without significantly increasing molecular weight, often leading to improved BBB penetration.

Acylation of the indoline nitrogen introduces a polar carbonyl group, which is expected to increase the TPSA and potentially reduce BBB penetration.

These in silico predictions serve as a valuable guide for prioritizing the synthesis and experimental testing of novel this compound derivatives for CNS applications. Further studies, including in vitro permeability assays (e.g., PAMPA) and in vivo pharmacokinetic studies, would be necessary to confirm these predictions.

Preclinical Pharmacological and Toxicological Investigations

Pharmacokinetic Profiles of Indole (B1671886) Carboxamide Analogs

The pharmacokinetic properties of indoline (B122111) and indole carboxamide analogs are pivotal in drug development, influencing their efficacy and duration of action. Research into this class of compounds has demonstrated that specific structural modifications can significantly alter their absorption, distribution, metabolism, and excretion (ADME) profiles. Optimization efforts often focus on enhancing metabolic stability and solubility to achieve favorable in vivo exposure. acs.org For instance, a series of novel indoline-2-carboxamides were found to exhibit excellent pharmacokinetic properties, progressing to in vivo mouse models for further evaluation. acs.orgnih.gov

In Vitro Stability in Biological Matrices (e.g., Plasma)

The stability of a compound in biological fluids like plasma is a key predictor of its in vivo half-life. For indole and indazole-3-carboxamide analogs, particularly those with valinate and tert-leucinate moieties, instability has been noted in unfrozen whole blood and plasma samples. mdpi.com This instability is often attributed to the enzymatic hydrolysis of ester or amide groups by plasma esterases and amidases. creative-bioarray.com Consequently, compounds containing these functional groups are more susceptible to degradation, which can lead to rapid clearance and a short half-life. creative-bioarray.com However, reports have also indicated long-term stability for some analogs in human plasma, suggesting that stability is highly dependent on the specific chemical structure. mdpi.com Stability assessments are crucial early in the discovery process to identify and modify labile structural features. mdpi.comcreative-bioarray.com

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein (B1211001), significantly impacts its pharmacokinetic and pharmacodynamic properties. mdpi.com Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect. mdpi.com Studies on a range of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) have shown that these compounds are typically highly bound to plasma proteins. nih.govdundee.ac.uk

Experimental data reveals that the percentage of protein binding for these analogs can range from 88.9% to as high as 99.5%. nih.govdundee.ac.uk This high degree of binding means that only a small fraction of the drug is available to interact with its target, a factor that must be considered when interpreting in vitro activity data and predicting in vivo efficacy. The high protein binding, in conjunction with rapid in vitro metabolism, often results in a predicted in vivo hepatic clearance that is much slower than the intrinsic clearance. nih.govdundee.ac.uk

| Compound | Plasma Protein Binding (%) |

|---|---|

| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 |

| (S)-MDMB-FUBINACA | 99.5 ± 0.08 |

Table 1: Plasma protein binding percentages for selected indole/indazole-3-carboxamide analogs. Data sourced from Cannaert et al., 2021. nih.gov

Metabolic Stability and Enzyme Metabolism Studies (e.g., S9 Enzymes)

Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability. In vitro assays using liver fractions, such as microsomes (containing Phase I enzymes) and S9 fractions (containing both Phase I and Phase II enzymes), are standard methods for assessing this property. researchgate.netcreative-bioarray.comnih.gov